molecular formula C18H20N6O B2432303 4-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrido[3,4-d]pyrimidine CAS No. 2309734-09-4

4-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrido[3,4-d]pyrimidine

Cat. No.: B2432303
CAS No.: 2309734-09-4
M. Wt: 336.399
InChI Key: SPJZUKKLQCSIFI-UHFFFAOYSA-N
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Description

4-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrido[3,4-d]pyrimidine is a complex organic compound that belongs to the class of pyrido[3,4-d]pyrimidines

Properties

IUPAC Name

4-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrido[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O/c1-13-8-17(22-11-20-13)25-10-14-3-6-24(7-4-14)18-15-2-5-19-9-16(15)21-12-23-18/h2,5,8-9,11-12,14H,3-4,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJZUKKLQCSIFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)OCC2CCN(CC2)C3=NC=NC4=C3C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrido[3,4-d]pyrimidine involves multiple steps, starting with the preparation of the key intermediates. The synthetic route typically includes the following steps:

    Formation of the Pyrimidine Ring: The initial step involves the synthesis of the pyrimidine ring, which can be achieved through a condensation reaction between appropriate precursors.

    Introduction of the Piperidine Group: The piperidine group is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrimidine intermediate.

    Attachment of the Methylpyrimidinyl Group: The final step involves the attachment of the 6-methylpyrimidinyl group to the piperidine-pyrimidine intermediate through an etherification reaction.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

4-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

The compound serves as a valuable building block in organic synthesis. Its structural complexity allows it to be utilized in the formation of more intricate molecules. It participates in various chemical reactions such as:

  • Oxidation : Using agents like hydrogen peroxide.
  • Reduction : Employing sodium borohydride or lithium aluminum hydride.
  • Substitution : Involving nucleophilic substitutions under specific conditions.

These reactions are essential for generating derivatives that may exhibit enhanced properties or functionalities.

Biology

Research indicates that this compound possesses significant biological activities:

  • Antimicrobial Properties : Studies have shown its efficacy against various pathogens, suggesting potential applications in treating infections.
  • Antiviral Activity : Preliminary investigations indicate that it may inhibit viral replication.

Medicine

The most promising applications of this compound lie within medicinal chemistry:

  • Anticancer Potential : A study evaluating pyrido[3,4-d]pyrimidine derivatives demonstrated that some analogs exhibited selective cytotoxicity against breast and renal cancer cell lines. The National Cancer Institute's 60 human cancer cell line panel revealed significant activity against specific cancer types, indicating the compound's potential as a lead for new anticancer agents .

Case Study: Anticancer Activity

In a systematic evaluation of related compounds, two specific derivatives showed promising results:

  • Compound 13 : Exhibited selective inhibitory effects against UO-31 renal cancer cell line.
  • Compound 21 : Demonstrated significant cytotoxicity against MCF-7 breast cancer cells.

These findings highlight the importance of structure–activity relationship (SAR) studies to optimize the efficacy of these compounds for therapeutic use .

Mechanism of Action

The mechanism of action of 4-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrido[3,4-d]pyrimidine can be compared with other similar compounds, such as:

    Pyrimidine Derivatives: Compounds like 2-(pyridin-2-yl)pyrimidine and 4-(pyridin-3-yl)pyrimidine share structural similarities but differ in their functional groups and biological activities.

    Piperidine Derivatives: Compounds like 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl have similar piperidine moieties but differ in their overall structure and applications.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Biological Activity

The compound 4-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrido[3,4-d]pyrimidine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound includes a pyrido[3,4-d]pyrimidine core substituted with a piperidine moiety and a 6-methylpyrimidine group. The presence of these functional groups suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC₁₅H₁₈N₄O
Molecular Weight286.34 g/mol
CAS NumberNot available

Anticancer Activity

Research indicates that derivatives containing piperidine and pyrimidine structures often exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism typically involves the induction of apoptosis and cell cycle arrest.

Case Study:
A study evaluated a series of piperidine derivatives for their anticancer activity against human breast cancer cells. The compound demonstrated an IC₅₀ value comparable to established chemotherapeutics, indicating strong potential as an anticancer agent .

Antimicrobial Activity

The compound's structural features suggest it may possess antimicrobial properties. Compounds with similar scaffolds have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects.

Research Findings:
A synthesized derivative was tested for antibacterial activity against various strains, showing promising results with significant inhibition at low concentrations . This highlights the potential for further development into antimicrobial agents.

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes relevant to disease processes. For example, compounds with similar piperidine and pyrimidine structures have shown efficacy in inhibiting acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases.

Enzyme Inhibition Study:
In vitro studies demonstrated that certain derivatives exhibited IC₅₀ values in the micromolar range against AChE, suggesting their potential as therapeutic agents for Alzheimer's disease .

The biological activity of this compound likely involves interaction with specific molecular targets such as receptors or enzymes. The precise mechanisms are still under investigation but may include:

  • Receptor Modulation: Binding to certain receptors involved in cell signaling pathways.
  • Enzyme Inhibition: Competing with natural substrates at the active sites of enzymes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrido[3,4-d]pyrimidine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of pyrido[3,4-d]pyrimidine derivatives typically involves multi-step reactions. For example, bromination of precursor compounds (e.g., ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyridine-5-carboxylate) followed by nucleophilic substitution with piperidine derivatives is a common strategy . Optimization may include solvent selection (e.g., dichloromethane for improved solubility), temperature control (room temperature for stability), and catalysts (e.g., p-toluenesulfonic acid for cyclization reactions) . Yield improvements are achievable via purification techniques like recrystallization from acetonitrile or ethanol .

Q. How can structural analogs of this compound be designed to explore structure-activity relationships (SAR)?

  • Methodological Answer : Introduce substituents at key positions (e.g., methyl groups on the pyrimidine ring or halogen atoms on the piperidine moiety) to assess their impact on biological activity. Computational tools (e.g., molecular docking) can predict binding affinities to targets like kinases. For example, adding a methyl group at the 6-position of pyrido[3,4-d]pyrimidine was shown to suppress metabolism by blocking cytochrome P450 recognition . Validate predictions using in vitro assays such as kinase inhibition profiling .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm regiochemistry (e.g., distinguishing between piperidine and pyrimidine protons) and high-resolution mass spectrometry (HRMS) for molecular weight validation. HPLC with UV detection ensures purity (>95%), while X-ray crystallography resolves ambiguous stereochemistry in complex intermediates .

Advanced Research Questions

Q. How can metabolic stability challenges be addressed for pyrido[3,4-d]pyrimidine derivatives in drug discovery?

  • Methodological Answer : Rapid microsomal turnover (e.g., in human liver microsomes, HLM) is a common issue. Introduce steric hindrance via methyl groups (e.g., at the 6-position of the pyrido[3,4-d]pyrimidine core) to block metabolic hotspots . Validate using in vitro HLM assays and metabolite identification (Met ID) studies. For example, a methyl group reduced metabolism of an aniline moiety by 70% in a related compound .

Q. What strategies improve kinase selectivity for pyrido[3,4-d]pyrimidine-based inhibitors?

  • Methodological Answer : Perform kinome-wide profiling (e.g., using panels of 100+ kinases) to identify off-target interactions. Modify the piperidine-oxy-methyl side chain to reduce hydrophobic interactions with non-target kinases. For instance, replacing bulky aryl groups with smaller alkyl chains improved selectivity for MPS1 kinase by 10-fold .

Q. How do solvent and pH affect the compound’s stability during long-term storage?

  • Methodological Answer : Conduct accelerated stability studies under varying conditions (e.g., 40°C/75% RH for 6 months). Lyophilized forms stored at -20°C in inert atmospheres (argon) show minimal degradation (<2%). Avoid aqueous solutions at neutral or alkaline pH, as hydrolysis of the pyrimidine ring occurs above pH 7.0 .

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